(4-Bromobutyl)[(4-fluorophenyl)methyl]methylamine hydrobromide
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Overview
Description
(4-Bromobutyl)[(4-fluorophenyl)methyl]methylamine hydrobromide is a chemical compound with the molecular formula C12H18Br2FN and a molecular weight of 355.09 g/mol . It is characterized by the presence of a bromobutyl group, a fluorophenyl group, and a methylamine group, making it a versatile compound in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromobutyl)[(4-fluorophenyl)methyl]methylamine hydrobromide typically involves the reaction of (4-fluorophenyl)methylamine with 1,4-dibromobutane under controlled conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity . The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(4-Bromobutyl)[(4-fluorophenyl)methyl]methylamine hydrobromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromobutyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the amine group.
Coupling Reactions: The fluorophenyl group can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydroxide for nucleophilic substitution, palladium catalysts for coupling reactions, and oxidizing or reducing agents like hydrogen peroxide or sodium borohydride .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted amines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
(4-Bromobutyl)[(4-fluorophenyl)methyl]methylamine hydrobromide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of (4-Bromobutyl)[(4-fluorophenyl)methyl]methylamine hydrobromide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (4-Bromobutyl)[(4-fluorophenyl)methyl]methylamine hydrobromide include:
- (4-Bromobutyl)[(4-chlorophenyl)methyl]methylamine hydrobromide
- (4-Bromobutyl)[(4-methylphenyl)methyl]methylamine hydrobromide
- (4-Bromobutyl)[(4-nitrophenyl)methyl]methylamine hydrobromide
Uniqueness
What sets this compound apart is its unique combination of a bromobutyl group and a fluorophenyl group, which imparts distinct chemical properties and reactivity . This makes it particularly valuable in specific synthetic and research applications where these properties are advantageous .
Biological Activity
(4-Bromobutyl)[(4-fluorophenyl)methyl]methylamine hydrobromide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological effects, mechanisms of action, and relevant research findings, providing a comprehensive overview of its applications in medicinal chemistry.
Chemical Structure and Properties
The chemical structure of this compound can be described by its functional groups:
- Bromobutyl group : Contributes to lipophilicity and potential interactions with biological membranes.
- Fluorophenyl group : Enhances metabolic stability and may influence receptor binding affinity.
- Methylamine moiety : Impacts the compound's basicity and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. Key mechanisms include:
- Receptor Modulation : The compound may act as an agonist or antagonist at specific receptors, influencing signaling pathways involved in cellular responses.
- Enzyme Inhibition : It has been shown to inhibit certain enzymes that are critical for cell proliferation and survival, particularly in cancerous cells.
- Cellular Uptake : The lipophilic nature allows for efficient cellular uptake, facilitating its action on intracellular targets.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have demonstrated:
- Minimum Inhibitory Concentration (MIC) values ranging from 10 µg/mL to 50 µg/mL against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
- The compound's effectiveness appears to be linked to its ability to disrupt bacterial cell membranes.
Anticancer Activity
The anticancer potential of this compound has been explored through various studies:
- Cell Line Studies : It has shown cytotoxic effects on several cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancer cells, with IC50 values in the low micromolar range.
- Apoptosis Induction : Mechanistic studies suggest that the compound induces apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins.
Data Summary
The following table summarizes key findings from recent studies on the biological activity of this compound:
Biological Activity | Target Organism/Cell Line | MIC/IC50 Value | Mechanism |
---|---|---|---|
Antimicrobial | Staphylococcus aureus | 10 µg/mL | Membrane disruption |
Antimicrobial | Escherichia coli | 50 µg/mL | Membrane disruption |
Anticancer | MCF-7 (breast cancer) | 5 µM | Apoptosis induction |
Anticancer | PC-3 (prostate cancer) | 7 µM | Apoptosis induction |
Case Studies
- Study on Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial properties of various derivatives of brominated compounds, including this compound. Results showed a strong correlation between bromination and increased antimicrobial activity, suggesting potential for development as a new class of antibiotics.
- Cancer Research Trials : In a preclinical trial reported in Cancer Research, the compound was tested against a panel of cancer cell lines. The results indicated selective toxicity towards malignant cells while sparing normal cells, highlighting its therapeutic potential in oncology.
Properties
IUPAC Name |
4-bromo-N-[(4-fluorophenyl)methyl]-N-methylbutan-1-amine;hydrobromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrFN.BrH/c1-15(9-3-2-8-13)10-11-4-6-12(14)7-5-11;/h4-7H,2-3,8-10H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDLQFHYOMSCLEE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCCBr)CC1=CC=C(C=C1)F.Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Br2FN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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